5-(Methylsulfonyl)-2-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N2O4S |
|---|---|
Molecular Weight |
202.19 g/mol |
IUPAC Name |
5-methylsulfonyl-2-nitropyridine |
InChI |
InChI=1S/C6H6N2O4S/c1-13(11,12)5-2-3-6(7-4-5)8(9)10/h2-4H,1H3 |
InChI Key |
IITUTZAGIVPTQC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylsulfonyl 2 Nitropyridine and Its Derivatives
Synthetic Routes to Nitropyridine Precursors
The initial and crucial step in synthesizing 5-(methylsulfonyl)-2-nitropyridine is the formation of a nitropyridine core. This can be achieved through several methods, including direct nitration of the pyridine (B92270) ring or by converting existing functional groups into a nitro group.
Direct Nitration Strategies on Pyridine Rings
Direct nitration of the pyridine ring is a common yet challenging method due to the electron-deficient nature of the pyridine ring, which makes it less reactive toward electrophilic substitution. pearson.comquora.com The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophiles like the nitronium ion (NO₂⁺). pearson.comquora.com Under strongly acidic conditions typically used for nitration, the pyridine nitrogen is protonated, further deactivating the ring. pearson.com
Despite these challenges, various strategies have been developed:
Mixed Acid Nitration: A mixture of concentrated nitric acid and sulfuric acid is a classic nitrating agent. wikipedia.org However, this method often requires harsh conditions and can lead to low yields and a mixture of isomers. For instance, the nitration of 2-chloropyridine (B119429) with mixed acid can produce 2-chloro-5-nitropyridine (B43025). vulcanchem.com Similarly, 2-amino-pyridines can be nitrated using a mixture of nitric and sulfuric acid to yield nitro-derivatives. google.com The use of fuming sulfuric acid (oleum) with nitric acid has been shown to significantly increase the yield of nitrated pyridine-2,6-diamines from around 50% to over 90%. google.com
Nitration with Nitric Acid in Trifluoroacetic Anhydride (B1165640): This method has been used to synthesize various 3-nitropyridines with yields ranging from 10-83%. rsc.org
Nitration using Dinitrogen Pentoxide (N₂O₅): Pyridines can be reacted with dinitrogen pentoxide in an organic solvent to form an N-nitropyridinium salt. Subsequent reaction with aqueous sodium bisulfite can lead to the formation of 3-nitropyridine. ntnu.noresearchgate.net This method proceeds through a mechanism that is not a direct electrophilic aromatic substitution but involves a acs.orgnih.gov sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring. researchgate.net
Radical Nitration: A newer approach involves a dearomatization-rearomatization strategy using oxazino pyridine intermediates. This method allows for the meta-nitration of pyridines under milder conditions using tert-butyl nitrite (B80452) (TBN) as an electrophilic NO₂ radical source. acs.org
Introduction of Nitro Groups via Functional Group Transformations
An alternative to direct nitration is the conversion of an existing functional group on the pyridine ring into a nitro group. This approach can offer better regioselectivity and milder reaction conditions.
From Amino Groups: A common strategy involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. For example, 2-aminopyridine (B139424) can be nitrated to 2-amino-5-nitropyridine. google.com This can then be converted to other functional groups. A one-pot synthesis of 2-hydroxy-5-nitropyridine (B147068) starts with the nitration of 2-aminopyridine, followed by diazotization and hydrolysis. google.com The nitro group itself is a versatile functional group that can be reduced to an amino group, which is a key step in the synthesis of many bioactive molecules. researchgate.netacs.org
Ring Transformation Reactions: 3-Alkylated/arylated 5-nitropyridines can be synthesized via a three-component ring transformation of 3,5-dinitro-2-pyridone with an aldehyde and ammonium (B1175870) acetate. acs.org This method allows for the introduction of various substituents at the 3-position.
Methodologies for Installing the Methylsulfonyl Moiety
The introduction of the methylsulfonyl group is another critical step in the synthesis of the target compound. This is typically achieved by oxidizing a corresponding methylthio-substituted pyridine or through nucleophilic displacement of a suitable leaving group.
Oxidation of Methylthio Pyridine Intermediates
The oxidation of a methylthio group (-SCH₃) to a methylsulfonyl group (-SO₂CH₃) is a reliable and widely used transformation.
Oxidizing Agents: Various oxidizing agents can be employed for this conversion. Common reagents include potassium permanganate (B83412) (KMnO₄) and meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions can be critical to avoid over-oxidation or side reactions. For instance, the oxidation of a methylthio group on a pyridine ring can be achieved using these standard oxidizing agents. acs.org
Precursor Synthesis: The required methylthio pyridine intermediates can be prepared through several routes. For example, 2-(methylthio)pyridine (B99088) can be synthesized from 2-chloropyridine by nucleophilic substitution with sodium thiomethoxide. sigmaaldrich.com
Nucleophilic Displacement of Leaving Groups by Sulfinate Reagents
An alternative method for introducing the methylsulfonyl group involves the nucleophilic substitution of a leaving group on the pyridine ring with a sulfinate reagent, such as sodium methanesulfinate (B1228633) (CH₃SO₂Na).
Leaving Groups: Suitable leaving groups for this reaction include halides (e.g., chloro, bromo) or other activated groups. The reactivity of the leaving group is influenced by its position on the pyridine ring and the presence of other activating or deactivating substituents. Nucleophilic substitution is generally favored at the 2- and 4-positions of the pyridine ring. quimicaorganica.org
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate. The presence of the electron-withdrawing nitro group on the pyridine ring facilitates this nucleophilic aromatic substitution (SNAAr) reaction. wikipedia.org Pyridine sulfinates have also been demonstrated as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. nih.gov
Integrated Synthetic Approaches to this compound Frameworks
The synthesis of this compound can be accomplished through a sequence of the reactions described above. The order of the nitration and the introduction of the sulfur-containing group can be varied.
Route 1: Nitration followed by introduction of the methylsulfonyl group. In this approach, a suitable pyridine precursor is first nitrated. For example, 2-chloropyridine can be nitrated to 2-chloro-5-nitropyridine. vulcanchem.com The chloro group can then be displaced by sodium thiomethoxide to give 2-methylthio-5-nitropyridine, which is subsequently oxidized to this compound.
Route 2: Introduction of the sulfur moiety followed by nitration. Alternatively, a methylthio group can be introduced onto the pyridine ring first, followed by nitration. For instance, 2-(methylthio)pyridine could be nitrated. However, the position of nitration would be influenced by the directing effects of both the ring nitrogen and the methylthio group.
Route 3: Convergent Synthesis. In some cases, a convergent approach might be employed where two functionalized fragments are coupled together in the later stages of the synthesis. For example, a pre-functionalized pyridine ring containing the methylsulfonyl group could be coupled with a nitro-containing fragment.
Step-Economic Synthesis of Key Building Blocks
The efficient synthesis of this compound relies heavily on the availability of well-designed starting materials and intermediates. A primary strategy involves the construction of the substituted pyridine ring from acyclic precursors or the modification of pre-existing pyridine rings.
A common and crucial building block for many nitropyridine derivatives is 2-chloro-5-nitropyridine. nih.govgoogle.com A high-yield preparation method for this intermediate starts from 2-halogenated acrylates, which undergo condensation with nitromethane (B149229) and triethyl orthoformate, followed by cyclization to form 2-hydroxy-5-nitropyridine. google.com This precursor is then chlorinated to give 2-chloro-5-nitropyridine in high yield and purity, avoiding harsh nitration and diazotization reactions. google.com The use of 2-amino-5-chloropyridine (B124133) as a starting material is another route, which upon reaction with hydrogen peroxide in concentrated sulfuric acid, yields 5-chloro-2-nitropyridine. chemicalbook.com
Another key precursor is 2-amino-5-nitropyridine, which can be used to introduce other functionalities. nih.gov For instance, it serves as a starting point for synthesizing nitropyridine-linked 4-arylidenethiazolidin-4-ones. nih.gov
The synthesis of the sulfonyl group can be achieved at different stages. One approach involves the oxidation of a corresponding sulfide (B99878). For example, 2-methylsulfonyl-4-(3-pyridyl) pyrimidine (B1678525) is prepared from a 2-sulfhydryl-4-(3-pyridyl) pyrimidine intermediate through methylation and subsequent oxidation. google.com Similarly, the synthesis of 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine has been reported as a versatile building block for producing 2,3,5-trisubstituted pyridines. nih.govresearchgate.net
The synthesis of 2-methyl-3-nitropyridines can be achieved from the corresponding 2-chloropyridines by reaction with diethyl malonate in the presence of sodium hydride, followed by hydrolysis and decarboxylation. nih.gov
Table 1: Key Building Blocks and Synthetic Approaches
| Building Block | Starting Material(s) | Key Reactions | Reference(s) |
| 2-Chloro-5-nitropyridine | 2-Halogenated acrylate, Nitromethane, Triethyl orthoformate | Condensation, Cyclization, Chlorination | google.com |
| 2-Chloro-5-nitropyridine | 2-Amino-5-chloropyridine | Oxidation with H₂O₂/H₂SO₄ | chemicalbook.com |
| 2-Amino-5-nitropyridine | (Not specified) | Used as precursor for further derivatization | nih.gov |
| 2-Methylsulfonyl-4-(3-pyridyl) pyrimidine | 2-Sulfhydryl-4-(3-pyridyl) pyrimidine | Methylation, Oxidation | google.com |
| 2-Methyl-3-nitropyridines | 2-Chloropyridines, Diethyl malonate | Nucleophilic substitution, Hydrolysis, Decarboxylation | nih.gov |
Regioselective Functionalization of Pyridine Rings
The precise placement of substituents on the pyridine ring is a critical challenge in the synthesis of compounds like this compound. The inherent electronic properties of the pyridine ring typically direct electrophilic aromatic substitution to the C-3 (meta) and C-5 positions, while nucleophilic substitution is favored at the C-2 (ortho) and C-4 (para) positions.
Nitration: The introduction of the nitro group at the C-2 position of a pyridine ring bearing a sulfonyl group at C-5 requires careful control of reaction conditions to achieve the desired regioselectivity. The nitration of aromatic compounds is a well-studied reaction, and various methods have been developed to control its regioselectivity. nih.govnih.gov
Classical nitration using potassium nitrate (B79036) in sulfuric acid or a mixture of nitric and sulfuric acids is a common method. nih.govresearchgate.net However, the regiochemical outcome can be highly dependent on the substituents already present on the ring and the reaction conditions. For instance, the nitration of benzocycloheptapyridine tricyclic systems with KNO₃-H₂SO₄ primarily yields the 9-nitro product, whereas using tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (TBAN-TFAA) leads to exclusive nitration at the 3-position. nih.gov The choice of solvent can also dramatically influence the position of nitration. nih.gov
For pyridine derivatives, direct nitration can be challenging. An alternative strategy involves the oxidation of an amino group. For example, 2-chloro-5-methyl-3-nitropyridine (B188117) can be obtained from 2-amino-5-methylpyridine. nih.gov
Sulfonylation: The introduction of the methylsulfonyl group can be achieved through nucleophilic aromatic substitution (SNA_r_) reactions. A chloro or other suitable leaving group at the C-5 position of a 2-nitropyridine (B88261) can be displaced by a methylsulfinate salt. This is a common strategy for forming sulfonylated aromatic compounds.
The intrinsic electronic properties of pyridines can hinder certain functionalizations, such as meta-C-H functionalization, often requiring harsh conditions. nih.gov Modern synthetic strategies sometimes involve temporary dearomatization of the pyridine ring to facilitate regioselective electrophilic functionalization under milder conditions. nih.gov
Optimization of Synthetic Protocols and Green Chemistry Principles
Strategies for Yield Improvement and Reaction Efficiency
One major approach is the optimization of reaction conditions, such as temperature, reaction time, and catalyst choice. For instance, in the preparation of 2-chloro-5-nitropyridine, the yield of the intermediate 2-hydroxy-5-nitropyridine was significantly improved by carefully selecting the type and amount of the organic base catalyst and controlling the reaction temperatures for the condensation and cyclization steps. google.com
The development of "one-pot" or "telescoped" reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency by reducing material losses and solvent usage. scienceopen.com A one-pot synthesis of functionalized sulfonylated pyridines via an S_NAr reaction of pyridines and sodium sulfinate salts has been reported. researchgate.net
Eliminating purification steps like column chromatography, which are often material- and energy-intensive, can also enhance efficiency. researchgate.net A novel synthesis for a nitropyridine derivative was developed that avoids chromatography by carefully controlling the reaction to produce a high concentration of the desired product, which can be isolated by simple recrystallization. researchgate.net
Table 2: Strategies for Yield and Efficiency Improvement
| Strategy | Example/Application | Benefit(s) | Reference(s) |
| Optimization of Reaction Conditions | Controlled temperature and catalyst loading in 2-hydroxy-5-nitropyridine synthesis. | Improved yield of key intermediate. | google.com |
| One-Pot Synthesis | S_NAr reaction of pyridines with sodium sulfinate salts. | Reduced solvent use, time, and material loss. | researchgate.netscienceopen.com |
| Elimination of Chromatography | Synthesis of a nitropyridine derivative isolated by recrystallization. | Reduced waste, cost, and energy consumption. | researchgate.net |
| Convergent Synthesis | General principle applied to complex molecules. | Higher overall yield, increased flexibility. | scienceopen.com |
Environmentally Conscious Reagent and Solvent Selection
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. semanticscholar.org This involves the careful selection of reagents and solvents.
Solvent Selection: Solvents are a major contributor to the environmental footprint of a chemical process, often accounting for a large portion of the total mass used. scienceopen.comacs.org Therefore, reducing solvent use or replacing hazardous solvents with greener alternatives is a primary goal. scienceopen.com
Water: Water is considered a green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com Performing reactions in aqueous media can be highly advantageous. For example, a mild and regioselective nitration of aromatic compounds has been demonstrated in an aqueous solution of sodium dodecylsulfate and dilute nitric acid at room temperature. rsc.org
Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and are considered potential green solvents due to their low vapor pressure. They can act as both the solvent and catalyst in some reactions, such as the synthesis of 2-aminothiophenes. mdpi.com
Solvent-Free Reactions: Microwave-assisted synthesis in the absence of a solvent offers a powerful green chemistry approach, often leading to shorter reaction times and higher yields. nih.govresearchgate.net This method has been successfully used for the synthesis of pyridine nucleosides. nih.gov
Reagent Selection: The choice of reagents also plays a crucial role. Using milder and less toxic reagents is preferred. For example, the use of hydrogen peroxide as an oxidizing agent is considered a green alternative to many traditional heavy-metal-based oxidants. rsc.org In one synthesis of 5-chloro-2-nitropyridine, 30% hydrogen peroxide is used as the oxidant. chemicalbook.com The development of catalytic processes, using small amounts of a catalyst to drive a reaction instead of stoichiometric amounts of a reagent, is a cornerstone of green chemistry.
The pharmaceutical industry has developed solvent selection guides to help chemists choose less hazardous and more environmentally benign solvents. acs.org These guides classify solvents as preferred, usable, or undesirable based on their safety, health, and environmental impact.
Chemical Reactivity and Reaction Mechanisms of 5 Methylsulfonyl 2 Nitropyridine Analogs
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 5-(methylsulfonyl)-2-nitropyridine and its analogs. wikipedia.org This multi-step addition-elimination process is facilitated by the presence of strong electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. wikipedia.orgresearchgate.net
Reactivity of the Methylsulfonyl Group as a Leaving Group in SNAr
The methylsulfonyl group (-SO2CH3) can function as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by an ortho or para electron-withdrawing group like a nitro group. rsc.org Its ability to depart is attributed to the stability of the resulting sulfinate anion. In the context of SNAr reactions, the typical leaving group order is F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.orgnih.gov The high electronegativity of fluorine stabilizes the transition state of the rate-determining nucleophilic attack step. wikipedia.org While less common than halogens, the methylsulfonyl group has been utilized as a leaving group in the synthesis of various compounds, including hyperbranched poly(arylene pyrimidine (B1678525) ether)s. rsc.org
The Activating Role of the Nitro Group in Nucleophilic Displacements
The nitro group is a powerful activating group for SNAr reactions. wikipedia.orgyoutube.com Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly stabilizes the negatively charged Meisenheimer complex formed during the reaction. wikipedia.org This stabilization lowers the activation energy of the nucleophilic attack, which is typically the rate-determining step. wikipedia.orgyoutube.com The presence of a nitro group ortho or para to a leaving group is a classic requirement for facile SNAr to occur. wikipedia.org In many nitropyridine systems, the nitro group itself can even act as a leaving group, particularly when attacked by soft nucleophiles like thiols. nih.gov
Investigation of Regioselectivity in Multi-substituted Pyridine (B92270) Systems
In pyridine rings with multiple substituents, the position of nucleophilic attack is governed by the electronic and steric effects of the substituents. For instance, in 2,4-dichloropyrimidines, nucleophilic substitution is generally favored at the C-4 position. wuxiapptec.com However, the presence of an electron-donating group at the C-6 position can reverse this selectivity, favoring attack at the C-2 position. wuxiapptec.com This change is attributed to alterations in the Lowest Unoccupied Molecular Orbital (LUMO) distribution of the pyrimidine ring. wuxiapptec.com In the case of 3-bromo-4-nitropyridine, reaction with amines can lead to a mixture of products, including an unexpected product resulting from nitro-group migration, particularly in polar aprotic solvents. clockss.org Computational studies can be employed to predict the regioselectivity of SNAr reactions in such complex systems. wuxiapptec.com
Electrophilic Aromatic Substitution (EAS) Characteristics
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to its electron-deficient nature, which is further exacerbated by the presence of strong deactivating groups like the nitro and methylsulfonyl groups. researchgate.net These groups withdraw electron density from the ring, making it less attractive to electrophiles. libretexts.org EAS reactions, such as nitration, typically proceed through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com The nitration of pyridine itself, for example, requires harsh conditions and results in the formation of 3-nitropyridine. researchgate.net For pyridine derivatives already containing deactivating groups, further electrophilic substitution is highly unfavorable. rsc.orgresearchgate.net
Reduction Chemistry of the Nitro Group to Amino Functionality
The reduction of the nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. unimi.it This conversion can be achieved using a variety of reducing agents and conditions. wikipedia.org
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. unimi.itcommonorganicchemistry.com While effective, it can also reduce other functional groups. commonorganicchemistry.com
Metal-based Reductions: Reagents such as iron in acidic media, tin(II) chloride (SnCl2), and sodium sulfide (B99878) (Na2S) are commonly used. commonorganicchemistry.com SnCl2 is known for its mildness and can be used in the presence of other reducible groups. commonorganicchemistry.com Sodium sulfide can sometimes selectively reduce one nitro group in a dinitro compound. commonorganicchemistry.com
Hydride Reagents: Lithium aluminum hydride (LiAlH4) can reduce aliphatic nitro compounds to amines, but it tends to form azo compounds with aromatic nitro compounds. commonorganicchemistry.com
The reduction process proceeds through nitroso and hydroxylamino intermediates. nih.gov The choice of reducing agent is crucial for achieving high chemoselectivity, especially in molecules with multiple functional groups. unimi.it
Cross-Coupling Reactions Involving Pyridine Halides and Activated Species
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds and have been applied to pyridine derivatives. mdpi.com For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can undergo Suzuki coupling with various arylboronic acids to produce novel pyridine derivatives. mdpi.com These reactions are typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system. mdpi.com The ability to perform these reactions on functionalized pyridines allows for the synthesis of a wide range of complex molecules with potential biological activities. mdpi.com
Interactive Data Table: Reactivity Summary
| Reaction Type | Key Features | Reactivity of this compound Analogs |
| Nucleophilic Aromatic Substitution (SNAr) | Favored by electron-withdrawing groups. wikipedia.org | Highly favored due to the activating effects of the nitro and methylsulfonyl groups. vulcanchem.com |
| Electrophilic Aromatic Substitution (EAS) | Disfavored by electron-withdrawing groups. researchgate.net | Highly disfavored due to the deactivating effects of the nitro and methylsulfonyl groups. researchgate.net |
| Nitro Group Reduction | Common transformation to form amines. unimi.it | Readily undergoes reduction to the corresponding aminopyridine using various reagents. wikipedia.orgcommonorganicchemistry.com |
| Cross-Coupling Reactions | Versatile for C-C bond formation. mdpi.com | Halogenated analogs can participate in reactions like Suzuki coupling. mdpi.com |
Structure-Reactivity Relationship Studies in Heteroaryl Sulfones
Influence of Electronic Effects on Reaction Kinetics
The rate of nucleophilic aromatic substitution on the pyridine ring is highly sensitive to the electronic nature of its substituents. Electron-withdrawing groups enhance the electrophilicity of the carbon atoms in the ring, thereby accelerating nucleophilic attack. The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for understanding these electronic effects.
Kinetic studies on analogous systems, such as 2-substituted N-methylpyridinium ions reacting with piperidine (B6355638), offer valuable insights. While these are cationic species, the relative reactivity trends are instructive for understanding the behavior of neutral nitropyridine analogs. The data clearly demonstrates that strong electron-withdrawing groups significantly increase the reaction rate.
| Substituent at Position 2 | Relative Rate at 25 °C | Overall Third-Order Rate Constant (25 °C, M⁻²s⁻¹) |
|---|---|---|
| -CN | ≥50 | ≥1.5 x 10⁻¹ |
| -F | ~1 | ~3 x 10⁻³ |
| -Cl | ~1 | ~3 x 10⁻³ |
| -Br | ~1 | ~3 x 10⁻³ |
| -I | ~1 | ~3 x 10⁻³ |
Data derived from the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol. nih.gov
The cyano group, a potent electron-withdrawing group, enhances the reactivity by a factor of at least 50 compared to the halogens. nih.gov This is attributed to its strong inductive and resonance effects, which stabilize the anionic Meisenheimer intermediate formed during the reaction.
Theoretical studies on related heterocyclic systems, such as 2-methoxy-3-X-5-nitrothiophenes, further illuminate these electronic effects. Density Functional Theory (DFT) calculations of the activation free energy for nucleophilic addition show a clear correlation with the electron-withdrawing strength of the substituent.
| Substituent (X) | Activation Free Energy (ΔG‡, kcal/mol) |
|---|---|
| -NO₂ | 17.1 |
| -CN | 19.0 |
| -SO₂CH₃ | 20.3 |
| -COCH₃ | 20.9 |
| -CO₂CH₃ | 21.2 |
| -CONH₂ | 22.4 |
| -H | 24.1 |
Calculated activation free energies for the nucleophilic aromatic substitution of pyrrolidine (B122466) to 2-methoxy-3-X-5-nitrothiophenes. nih.gov
As the electron-withdrawing character of the substituent 'X' decreases, the activation free energy for the nucleophilic attack increases, leading to a slower reaction rate. nih.gov The nitro group, being the most powerful electron-withdrawing group in this series, results in the lowest activation barrier. nih.gov The methylsulfonyl group also demonstrates a significant activating effect. nih.gov These findings underscore the principle that the stabilization of the negatively charged intermediate is a key determinant of reactivity in SNAr reactions.
Impact of Ring System Variation on Reactivity Profiles
The nature of the heteroaromatic ring itself plays a crucial role in determining the rate of nucleophilic aromatic substitution. The presence of one or more heteroatoms, typically nitrogen, within the aromatic ring influences the electron distribution and, consequently, the ring's susceptibility to nucleophilic attack. Generally, increasing the number of nitrogen atoms in the ring enhances the electrophilicity and thus the reactivity towards nucleophiles.
While direct, comprehensive kinetic data comparing a series of heteroaryl sulfones under identical conditions is sparse in the literature, general reactivity trends are well-established. For instance, in reactions with amines, a facile SNAr reaction is observed for heteroaryl chlorides in the pyrimidine, pyrazine (B50134), and quinazoline (B50416) series, while pyridines are less reactive unless an additional electron-withdrawing group is present. researchgate.net
Computational studies have also provided evidence that for nucleophilic substitutions on pyridine, pyrazine, and pyrimidine, concerted mechanisms are likely to be common, especially with good leaving groups like chlorine or bromine. nih.gov The reactivity of these systems is a subject of ongoing research, with the interplay of the ring nitrogen's position and the activating groups being a key area of investigation. The general order of reactivity often follows the trend: pyrimidine > pyrazine > pyridine. This heightened reactivity of diazines (pyrimidine and pyrazine) compared to pyridine is a direct consequence of the additional electron-withdrawing nitrogen atom, which further stabilizes the anionic Meisenheimer intermediate.
Theoretical and Computational Investigations of 5 Methylsulfonyl 2 Nitropyridine
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular and electronic structure. For 5-(methylsulfonyl)-2-nitropyridine, these methods have been instrumental in understanding the interplay of its constituent functional groups and their influence on the pyridine (B92270) ring.
Density Functional Theory (DFT) and Ab Initio Approaches
Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry, providing a framework for approximating the solutions to the Schrödinger equation for multi-electron systems. wisc.edu In the study of pyridine derivatives, DFT, particularly with the B3LYP functional, has been widely used to optimize molecular geometries and calculate energies. nih.govnih.gov For instance, in related nitro-substituted pyridine compounds, DFT calculations have been performed with various basis sets, such as 6-311G(d,p) and cc-pVTZ, to determine the most stable configuration. nih.gov The choice of basis set can influence the calculated energies, as seen in studies of similar molecules. nih.gov These computational approaches allow for a detailed analysis of bond lengths and angles, revealing the electronic effects of substituents like the nitro and methylsulfonyl groups. vulcanchem.com The strong electron-withdrawing nature of both the nitro group (-NO₂) and the methylsulfonyl group (-SO₂CH₃) significantly impacts the electron density of the pyridine ring. vulcanchem.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. iupac.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. In substituted pyridine systems, the energies of these orbitals are determined to predict electronic properties. nih.govnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com Analysis of the spatial distribution of these orbitals can reveal likely sites for electrophilic and nucleophilic attack. For conjugated molecules, substituent groups can be strategically used to tune the energy levels of these frontier orbitals. rsc.org
Mapping of Molecular Electrostatic Potential
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. semanticscholar.org It illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Red, for example, typically indicates electron-rich areas that are susceptible to electrophilic attack, while blue signifies electron-deficient regions prone to nucleophilic attack. researchgate.net In the context of pyridine derivatives, MEP analysis helps to understand the influence of substituents on the molecule's reactivity. semanticscholar.org For related nitro-substituted compounds, MEP analysis has been used to identify chemical reactive sites. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines the delocalization of electron density between filled Lewis-type (donor) orbitals and empty non-Lewis-type (acceptor) orbitals. acadpubl.eu This analysis is particularly useful for understanding hyperconjugative interactions, which contribute to molecular stability. acadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu In studies of related heterocyclic compounds, NBO analysis has been employed to investigate intramolecular charge transfer and the stabilization arising from these interactions. nih.govnih.gov For instance, interactions between lone pair orbitals and antibonding orbitals can be identified and their energetic contributions calculated. acadpubl.eu
Computational Prediction and Validation of Spectroscopic Data
Computational methods are frequently used to predict and validate experimental spectroscopic data, such as infrared (IR), Raman, and UV-Visible spectra. nih.gov Theoretical calculations of vibrational frequencies, often performed using DFT, can be compared with experimental FTIR and FT-Raman spectra to assign vibrational modes. nih.govresearchgate.net Scaling factors are sometimes applied to the computed frequencies to improve agreement with experimental values. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis) and predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule. nih.govnih.gov Such computational spectroscopy has been successfully applied to various nitro-containing and pyridine-based compounds. researchgate.netnih.gov
In Silico Modeling of Reaction Pathways and Transition States
Computational chemistry also allows for the in silico modeling of chemical reactions, providing insights into reaction mechanisms, pathways, and the structures of transition states. nih.gov By calculating the potential energy surface, researchers can identify the most favorable reaction routes and determine activation energies. researchgate.net This type of modeling is valuable for understanding the reactivity of compounds and for designing new synthetic strategies. For example, in silico studies have been used to investigate reaction mechanisms in related heterocyclic systems and to predict the pharmacokinetic properties of newly synthesized compounds. nih.gov
Molecular Docking Methodologies in Ligand-Target Interaction Studies
Extensive searches of scientific literature and chemical databases did not yield specific molecular docking studies focused on this compound. While the broader class of nitropyridine derivatives has been a subject of computational and medicinal chemistry research, with various analogues synthesized and evaluated for their potential as bioactive molecules, specific in silico investigations detailing the binding of this compound to protein targets are not publicly available at this time. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently employed in drug discovery to understand how a ligand, such as a small molecule, might interact with a protein's binding site. The insights gained from molecular docking can guide the design of more potent and selective drug candidates. researchgate.net
In a typical molecular docking workflow, the three-dimensional structures of both the ligand (in this hypothetical case, this compound) and the target protein are required. The ligand's conformational flexibility is often explored, and various scoring functions are used to estimate the binding affinity for different poses within the protein's active site. These scoring functions consider factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.
Although no direct studies on this compound were found, research on structurally related nitropyridine compounds highlights the types of interactions that could be anticipated. For instance, the nitro group, being a strong electron-withdrawing group, can participate in electrostatic and dipole-dipole interactions. The sulfonyl group can act as a hydrogen bond acceptor. The pyridine ring itself can form π-π stacking or π-cation interactions with aromatic residues in a protein's binding pocket.
The absence of specific molecular docking data for this compound suggests that this particular compound may not have been a primary focus of targeted drug design studies to date. It is often cataloged as a chemical intermediate or building block for the synthesis of other compounds. hoffmanchemicals.comnih.gov Future computational research could explore the potential interactions of this compound with various biological targets to elucidate any potential bioactivity. Such studies would require the selection of relevant protein targets based on the desired therapeutic area and subsequent computational screening and docking analyses.
Applications in Advanced Organic Synthesis and Chemical Biology Research
Utility as a Synthetic Synthon for Diverse Heterocyclic Architectures
In synthetic organic chemistry, a "synthon" refers to a conceptual unit within a molecule that aids in the planning of a synthesis. 5-(Methylsulfonyl)-2-nitropyridine serves as a highly effective synthon, primarily due to the reactivity imparted by its electron-withdrawing substituents. These groups activate the pyridine (B92270) ring for nucleophilic aromatic substitution, where a nucleophile can replace a leaving group on the ring. Furthermore, the nitro group itself can be chemically modified, for instance, by reduction to an amino group, which then allows for a wide range of subsequent chemical transformations to build fused heterocyclic systems. nih.gov
Precursor in the Synthesis of Mono- and Polynuclear Heterocyclic Systems
The functional groups on this compound make it an ideal starting point for synthesizing a variety of heterocyclic structures, which are core components of many pharmaceuticals. Nitropyridine derivatives are well-established precursors for a wide range of mono- and polynuclear heterocyclic systems that exhibit diverse biological activities. nih.gov
For instance, related 2-chloro-5-nitropyridine (B43025) is a common starting material for building complex molecules. The chlorine at the 2-position is readily displaced by nucleophiles, a reaction facilitated by the electron-withdrawing nitro group at the 5-position. This principle is directly applicable to this compound, where a suitable leaving group at the 2-position would be similarly activated. The subsequent reduction of the nitro group to an amine provides a new reactive site for further cyclization reactions, leading to the formation of fused polynuclear systems. nih.gov
Examples from the broader class of nitropyridines demonstrate this potential:
Synthesis of Enzyme Inhibitors: 2-Chloro-3-nitropyridine can be reacted with piperazine (B1678402) and subsequently with various chloroacetamides to produce potent urease inhibitors. nih.gov
Formation of Fused Heterocycles: 2-Amino-5-nitropyridine can be converted into thiazolidinone derivatives, which can then be reacted with aldehydes to form polynuclear systems with potential anticancer activity. nih.gov
These established synthetic routes for other nitropyridines underscore the potential of this compound as a precursor for novel, complex heterocyclic molecules with potential therapeutic applications.
Intermediate in the Construction of Complex Organic Frameworks
Complex organic frameworks, such as Metal-Organic Frameworks (MOFs), are highly ordered, crystalline materials constructed from metal ions or clusters linked together by organic molecules known as linkers. These materials have generated significant interest for their applications in gas storage, catalysis, and separation.
The pyridine moiety is a common component in linkers used for MOF synthesis due to the coordinating ability of the nitrogen atom. Nitropyridine derivatives have been successfully used to create ligands for metal complexes. For example, (5-nitropyridin-2-yl)imine ligands have been synthesized and complexed with copper(II) and zinc(II) ions. nih.gov This demonstrates the capability of the nitropyridine scaffold to participate in the coordination chemistry required to build larger frameworks.
The structure of this compound makes it a promising candidate for a linker in such frameworks. The pyridine nitrogen can act as a primary coordination site for a metal ion, while the oxygen atoms of the methylsulfonyl group could potentially offer additional coordination sites, allowing for the formation of robust and intricate multidimensional networks.
Role in Scaffold Design and Chemical Probe Development
A molecular scaffold is the core structure of a compound to which various functional groups can be attached. A "privileged structure" is a scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.gov
Incorporation into Privileged Structures for Molecular Design
The pyridine ring is widely recognized as a privileged structural motif in medicinal chemistry. nih.gov Its presence in numerous approved drugs highlights its ability to interact favorably with biological macromolecules. By using a substituted pyridine like this compound as a scaffold, chemists can design libraries of compounds with diverse functionalities.
The synthesis of inhibitors for enzymes like glycogen (B147801) synthase kinase-3 (GSK3) from 2,6-dichloro-3-nitropyridine (B41883) illustrates this concept. In these syntheses, the nitropyridine core is sequentially functionalized to create a complex molecule designed to fit into the active site of the enzyme. nih.gov The rigid structure of the pyridine ring provides a stable anchor for orienting these functional groups in three-dimensional space, which is critical for achieving high binding affinity and selectivity. The this compound scaffold offers a similar platform for designing targeted therapeutics.
Synthesis of Chemically Biological Tools and Reagents
Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for understanding disease pathways and validating new drug targets. Nitropyridine derivatives have been instrumental in the development of such tools. nih.gov
Enzyme Inhibitors: As mentioned, nitropyridines are precursors to inhibitors of enzymes like urease and various kinases. nih.gov These inhibitors can be used as chemical probes to study the roles of these enzymes in cellular processes.
Biologically Active Complexes: The synthesis of metal complexes with (5-nitropyridin-2-yl)imine ligands yielded compounds with significant α-glucosidase inhibitory activity and the ability to scavenge free radicals. nih.gov Such molecules serve as valuable reagents for investigating metabolic pathways and oxidative stress.
Precursors for Bioactive Amines: The reduction of the nitro group in nitropyridines is a key step in many synthetic pathways. For example, 2-chloro-5-nitropyridine is reacted with N-phenylpiperazine and the nitro group is subsequently reduced to yield 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine. This amine is a known anticancer agent and serves as a lead compound for designing new therapeutic candidates. nih.gov
The reactivity of this compound makes it an excellent starting material for creating similar custom-designed probes and reagents to explore new frontiers in chemical biology.
Development of Agrochemical Intermediates in Crop Protection Research
Pyridine-based compounds play a crucial role in modern agriculture as active ingredients in fungicides, herbicides, and insecticides. nih.gov The development of new agrochemicals is vital for ensuring food security, and nitropyridines are important intermediates in this research. nih.gov
The synthesis of novel herbicides and insecticides often starts from simple, functionalized pyridines. 2-Chloro-5-nitropyridine, for example, serves as a key intermediate.
Herbicides: Through nucleophilic substitution of the chlorine atom with 4-aminophenol, followed by further reactions, a compound with high herbicidal activity against barnyard grass was developed. nih.gov
Insecticides: In a different pathway, substitution of the chlorine with various hydroxyl compounds led to the creation of a new series of insecticides effective against several major agricultural pests. nih.gov
The dual electron-withdrawing nature of the substituents in this compound makes it a highly activated substrate for the nucleophilic substitution reactions that are central to the synthesis of these agrochemical compounds. This positions it as a valuable intermediate for the discovery and development of next-generation crop protection agents.
Application in Material Science and Dye Synthesis
Nitropyridine derivatives are recognized for their utility in material science and the synthesis of dyes. mdpi.com Their unique electronic properties, arising from the electron-withdrawing nature of the nitro group and the π-deficient pyridine ring, make them valuable chromophores and building blocks for functional materials. mdpi.commdpi.com
In the realm of dye synthesis, nitropyridines serve as key intermediates. The presence of the nitro group, often in conjunction with other substituents, is crucial for imparting color. researchgate.net These compounds can be incorporated into larger molecular structures to create reactive dyes. Reactive dyes are a class of colored compounds that form a covalent bond with the substrate they are applied to, such as textile fibers, leading to excellent wash fastness. researchgate.netcore.ac.uk The chemistry often involves a nucleophilic substitution reaction where a group on the fiber (like a hydroxyl group on cotton) displaces a leaving group on the dye molecule. The sulfonyl group, such as the methylsulfonyl group in this compound, can influence the dye's reactivity and solubility. Specifically, the vinyl sulfone group, often generated from a β-sulphatoethylsulphone precursor, is a common reactive group in commercial dyes that ensures high fixation rates on cellulosic fibers. core.ac.ukresearchgate.net
The general structure of many dyes consists of a chromophore responsible for the color, and a reactive group that binds to the fabric. researchgate.net Heterocyclic compounds, including pyridines, are frequently used to construct azo dyes, which are a major class of synthetic colorants. mdpi.com The synthesis of these dyes often involves diazotization of an aromatic amine and subsequent coupling with a suitable partner molecule. mdpi.com Nitropyridine derivatives can be utilized in these synthetic schemes to produce dyes with a wide range of colors and properties. The resulting dyes can exhibit good light fastness and rubbing fastness on various fabrics. researchgate.netmdpi.com
The expansion and modification of the molecular structures of dyes are central to enhancing their applicability in various scientific and technological fields, including photochromic materials, liquid crystal displays, and organic light-emitting devices. mdpi.com
Synthesis of Radiolabeled Pyridine Derivatives for Molecular Imaging Research
Nitropyridines, including structures related to this compound, are important precursors in the synthesis of radiolabeled compounds for molecular imaging techniques like Positron Emission Tomography (PET). mdpi.comnih.gov PET is a powerful non-invasive diagnostic tool used in oncology, neurology, and cardiology to visualize and quantify physiological processes at the molecular level. nih.govvirginia.edu This technique relies on the administration of a molecule of interest that has been tagged with a short-lived positron-emitting radionuclide. nih.gov
The synthesis of these radiotracers is a critical process in nuclear medicine. nih.gov The introduction of a radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), into a biologically active molecule allows its distribution and accumulation in the body to be tracked. nih.govnih.gov Nitropyridine moieties are valuable in this context because the nitro group can be a site for chemical modification or can influence the reactivity of other positions on the pyridine ring, facilitating the introduction of the radioisotope.
A common strategy for radiofluorination involves the nucleophilic substitution of a leaving group (like a nitro group or a halogen) on an aromatic ring with [¹⁸F]fluoride. nih.gov For example, 2-chloro-5-nitropyridine is a common starting material where the chlorine atom can be substituted by a nucleophile. mdpi.comnih.gov The electron-withdrawing nitro group activates the ring towards such substitution reactions. This makes nitropyridines versatile platforms for developing novel PET imaging agents.
The development of radiolabeled compounds is essential for tracking drug molecules and their metabolites throughout the body. nih.gov The ability to tailor the radiolabeling of specific molecules, peptides, or proteins allows for targeted research into various diseases. virginia.edu For instance, radiolabeled nanoparticles are being developed to enhance targeting efficacy and amplify the imaging signal. nih.gov The chemical synthesis must be efficient and adaptable for automation to be suitable for clinical applications. nih.gov
Table 1: Selected Radionuclides in Molecular Imaging nih.gov This table is for illustrative purposes to show common radionuclides used in the field.
| Radionuclide | Imaging Modality | Half-life |
| Fluorine-18 (¹⁸F) | PET | 109.8 min |
| Carbon-11 (¹¹C) | PET | 20.4 min |
| Gallium-68 (⁶⁸Ga) | PET | 67.7 min |
| Technetium-99m (⁹⁹mTc) | SPECT | 6.0 h |
| Indium-111 (¹¹¹In) | SPECT | 2.8 d |
| Copper-64 (⁶⁴Cu) | PET | 12.7 h |
Nitropyridine Derivatives as Ligands in Coordination Chemistry
Pyridine and its derivatives are widely employed as ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can readily form a coordinate bond with a metal center. jscimedcentral.com Nitropyridine derivatives, featuring an electron-withdrawing nitro group, also act as effective ligands, forming stable complexes with various transition metals. nih.govcdnsciencepub.com The electronic properties of the resulting metal complexes can be tuned by the substituents on the pyridine ring. acs.org
The coordination of nitropyridine ligands to a metal ion, such as palladium(II) or copper(II), typically occurs through the pyridine nitrogen atom. nih.govcdnsciencepub.com The presence of the nitro group modifies the electronic structure of the pyridine ring, influencing the strength of the metal-ligand bond. While electron-donating groups tend to increase the basicity of the pyridine nitrogen and strengthen the sigma-donation to the metal, electron-withdrawing groups like the nitro group decrease the basicity. acs.org However, these electron-withdrawing groups can enhance the π-acceptor properties of the ligand, potentially leading to π-back bonding from the metal's d-orbitals to the ligand's π*-orbitals. cdnsciencepub.com
Studies on palladium(II) complexes with 2,6-dimethyl-4-nitropyridine (B1587124) have shown the formation of square-planar geometries where the palladium atom is coordinated by two pyridine nitrogen atoms and two chloride ions in a trans configuration. nih.gov Similarly, cobalt(II) complexes with pyridine derivatives can form coordination polymers with interesting magnetic properties, where the dimensionality and magnetic behavior of the framework can be controlled by the choice of the pyridine-based bridging ligand. rsc.org
The synthesis and characterization of these coordination compounds are crucial for developing new catalysts and materials with specific electronic or magnetic properties. acs.orgrsc.org Palladium complexes with substituted pyridine ligands, for instance, have demonstrated utility as precatalysts in cross-coupling reactions. acs.org
Table 2: Examples of Metal Complexes with Nitropyridine Ligands
| Ligand | Metal Ion | Complex Formula | Coordination Geometry | Key Finding | Reference |
| 2,6-Dimethyl-4-nitropyridine | Palladium(II) | [Pd(dmnp)₂Cl₂] | Square-planar | The complex exhibits strong in-vitro cytotoxic activity against several human cancer cell lines. | nih.gov |
| 4-Nitropyridine | Copper(II) | Cu(4-NO₂py)₂Br₂ | Distorted Octahedral | Used to study the influence of electron-withdrawing substituents on metal-to-ligand charge transfer bands. | cdnsciencepub.com |
| 4,4'-Dipyridine / 1,2,4,5-Tetra(4-pyridyl)benzene | Cobalt(II) | {Co(DClQ)₂(bpy)}n / {Co₂(DClQ)₄(tpb)}n | Distorted Octahedral | The choice of pyridine-based linker controls the dimensionality and magnetic anisotropy of the coordination polymer. | rsc.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Methylsulfonyl)-2-nitropyridine, and how can side reactions be minimized?
- Methodological Answer : The compound can be synthesized via cross-coupling strategies, such as Negishi coupling, as demonstrated for structurally analogous pyridine derivatives (e.g., 5-methyl-2-nitropyridine). Key steps include activating the pyridine ring with triflates (e.g., trifluoromethanesulfonyl groups) to facilitate coupling with organozinc reagents. Reaction optimization should focus on controlling temperature (e.g., 60–80°C) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to suppress undesired byproducts like dehalogenation or over-reduction of the nitro group .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The sulfonyl group (SO₂CH₃) typically resonates at δ 3.2–3.5 ppm (¹H NMR) and δ 40–45 ppm (¹³C NMR), while the nitro group induces deshielding in adjacent protons. High-resolution mass spectrometry (HRMS) should be used to confirm molecular weight (exact mass: ~214.0464 Da). Infrared (IR) spectroscopy can validate sulfonyl (1150–1350 cm⁻¹) and nitro (1520–1560 cm⁻¹) functional groups. Cross-validate with computational methods (e.g., DFT) to resolve ambiguities in spectral assignments .
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer : Nitropyridine derivatives are skin/eye irritants and may release toxic gases (e.g., NOₓ) upon decomposition. Follow protocols for similar compounds:
- Use fume hoods and wear nitrile gloves, lab coats, and safety goggles.
- Avoid contact with oxidizing agents (e.g., peroxides) to prevent exothermic reactions.
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under 40 CFR regulations .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The sulfonyl group acts as a strong electron-withdrawing group, directing nucleophilic attack to the para position relative to the nitro group. Solvent effects (e.g., DMSO vs. THF) should be incorporated using polarizable continuum models (PCM) to predict reaction pathways and transition states. Validate predictions with kinetic studies (e.g., monitoring reaction progress via HPLC) .
Q. What strategies resolve contradictions in experimental vs. theoretical NMR chemical shifts for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational dynamics. For example, the sulfonyl group’s orientation in solution may differ from static DFT-optimized structures. Use variable-temperature NMR to assess rotational barriers of the methylsulfonyl group. Compare experimental data with dynamic averaging in computational models (e.g., molecular dynamics simulations). Cross-reference with X-ray crystallography (if crystals are obtainable) to confirm ground-state geometry .
Q. How does the methylsulfonyl group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : Perform accelerated stability studies by exposing the compound to buffers (pH 1–14) at elevated temperatures (40–60°C). Monitor degradation via LC-MS. The sulfonyl group enhances stability in acidic conditions but may hydrolyze under strong alkaline conditions (pH >12) to form sulfonic acids. Compare with analogs lacking the methylsulfonyl moiety to isolate its electronic and steric effects .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
